Cas no 5447-47-2 (2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid)

2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid is a bicyclic heteroaromatic compound featuring a fused cyclopentane-quinoline scaffold with a carboxylic acid functional group. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The carboxylic acid moiety enhances solubility and facilitates further derivatization, making it valuable for coupling reactions or metal coordination. Its rigid polycyclic framework may contribute to binding affinity in bioactive molecules, particularly in medicinal chemistry applications targeting CNS or anti-inflammatory pathways. The compound's stability under standard conditions allows for straightforward handling and storage. Its synthetic versatility makes it a useful building block for developing more complex molecular architectures in drug discovery programs.
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid structure
5447-47-2 structure
Product Name:2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid
CAS No:5447-47-2
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00454417
CID:941469
PubChem ID:225922
Update Time:2025-05-19

2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
    • 2,3-DIAMINOTOLUENE,DARK RED SOLID
    • 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid(SALTDATA: FREE)
    • 2,3-Trimethylen-cinchoninsaeure
    • CBDivE_013363
    • FS-1377
    • 1H-Cyclopenta[b]quinoline-9-carboxylic acid, 2,3-dihydro-
    • CCG-103591
    • 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid #
    • CS-0307485
    • NSC 15801
    • Oprea1_143400
    • SR-01000394466-1
    • 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid
    • Z56824634
    • YHLOYZLGFGTCEB-UHFFFAOYSA-N
    • Oprea1_511379
    • EN300-01305
    • SCHEMBL6892551
    • 2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLICACID
    • STK078437
    • AB6PU8Z45Q
    • AKOS000115298
    • 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
    • 5447-47-2
    • HMS1607H12
    • 3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid
    • DTXSID30202873
    • NSC15801
    • SR-01000394466
    • {1H-Cyclopenta[b]quinoline-9-carboxylic} acid, 2,3-dihydro-
    • BBL009122
    • MFCD00454417
    • NSC-15801
    • G27665
    • 1H-Cyclopenta[b]quinoline-9-carboxylic acid,3-dihydro-
    • ALBB-004769
    • AH-034/06876001
    • 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid
    • MDL: MFCD00454417
    • Inchi: 1S/C13H11NO2/c15-13(16)12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,15,16)
    • InChI Key: YHLOYZLGFGTCEB-UHFFFAOYSA-N
    • SMILES: OC(C1C2C=CC=CC=2N=C2CCCC2=1)=O

Computed Properties

  • Exact Mass: 213.07900
  • Monoisotopic Mass: 213.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • PSA: 50.19000
  • LogP: 2.42170

2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid Pricemore >>

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2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:5447-47-2)2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid
Order Number:A1164796
Stock Status:in Stock
Quantity:50mg/100mg/250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:22
Price ($):170.0/257.0/365.0/736.0/1856.0
Email:sales@amadischem.com

Additional information on 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid

Introduction to 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid (CAS No. 5447-47-2)

2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 5447-47-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of cyclopentabquinoline derivatives, which are known for their structural complexity and potential biological activities. The presence of multiple fused rings and a carboxylic acid functional group makes it a structurally intriguing molecule with diverse applications in drug discovery and synthetic chemistry.

The nomenclature of this compound reflects its chemical structure, with "dihydro" indicating the saturation of two double bonds in the cyclopentabquinoline core, while "9-carboxylic acid" specifies the functional group attached at the 9-position of the quinoline ring system. This precise naming adheres to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, ensuring clarity and consistency in scientific communication.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of the pharmacophoric features of 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid. Studies have demonstrated that its rigid bicyclic framework can effectively interact with biological targets such as enzymes and receptors. The carboxylic acid moiety, in particular, serves as a key pharmacophore, facilitating hydrogen bonding interactions that are crucial for binding affinity and specificity. These insights have guided the design of novel derivatives with improved pharmacological profiles.

In the realm of medicinal chemistry, 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid has been explored as a scaffold for developing therapeutic agents targeting various diseases. Its structural motif is reminiscent of natural products and bioactive compounds known for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The ability to modulate these targets underscores its potential as a lead compound in drug development pipelines.

The synthesis of 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step sequences requiring careful control of reaction conditions to achieve high yields and purity. However, recent innovations in catalytic processes and green chemistry have enabled more efficient synthetic routes. For example, transition metal-catalyzed cyclization reactions have been employed to construct the cyclopentabquinoline core with greater precision and reduced environmental impact. These advancements not only improve the scalability of production but also align with sustainable chemistry principles.

From a biochemical perspective, the biological activity of 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid is influenced by its ability to traverse cell membranes and interact with intracellular targets. Research has highlighted its potential role in modulating signaling pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The quinoline scaffold is particularly noteworthy for its historical significance in antimalarial drugs like chloroquine, suggesting that derivatives may exhibit similar therapeutic effects while targeting different disease mechanisms.

The analytical characterization of this compound is essential for ensuring its identity and purity before pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and assess impurity profiles. These analytical methods provide critical data for regulatory submissions and quality control purposes.

In conclusion,2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid (CAS No. 5447-47-2) represents a structurally complex yet promising candidate in pharmaceutical research. Its unique chemical properties make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs. As our understanding of its biological activities continues to evolve through interdisciplinary collaborations between chemists, biologists, and clinicians, this compound holds significant potential for future therapeutic applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5447-47-2)2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid
A1164796
Purity:99%/99%/99%/99%/99%
Quantity:50mg/100mg/250mg/1g/5g
Price ($):170.0/257.0/365.0/736.0/1856.0
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